![molecular formula C20H25N5O2 B4780024 2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4780024.png)

2-(2-methoxyphenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Vue d'ensemble

Description

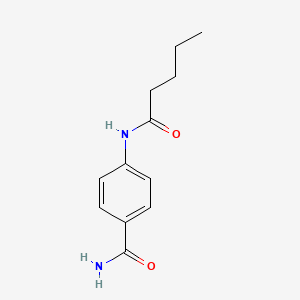

The compound you mentioned is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a morpholinyl group, and a pyrazolo[1,5-a]pyrimidin-7-amine group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The pyrazolo[1,5-a]pyrimidin-7-amine group, for example, is a bicyclic structure with nitrogen atoms at positions 1 and 5 .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The morpholinyl group could potentially undergo reactions with electrophiles, and the pyrazolo[1,5-a]pyrimidin-7-amine group could potentially participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxyphenyl and morpholinyl groups could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. The pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications due to several key features:

- Tunable Photophysical Properties : By modifying the electron-donating groups (EDGs) at position 7 on the fused ring, researchers can fine-tune the absorption and emission behaviors. This tunability allows for tailored optical properties .

Semiconductors and Organic Light-Emitting Diodes (OLEDs)

Pyrazolo[1,5-a]pyrimidines containing nitrogen-fused structures have gained attention in material science. They serve as useful synthetic intermediates for semiconductors and organic light-emitting diodes (OLEDs) due to their small size, efficient synthetic approaches, and excellent photostability .

Selective Inhibitors in Drug Discovery

Researchers have developed reproducible and scalable methods for synthesizing 3,6-substituted pyrazolo[1,5-a]pyrimidines. These compounds serve as the basis for designing selective inhibitors of AMP-activated protein kinase (AMPK), a target in drug discovery .

Medicinal Chemistry and Drug Development

Pyrazolo[1,5-a]pyrimidines are a dominant motif in various drugs. For instance:

- Ocinaplon : Identified as an anxiolytic agent, further highlighting the diverse biological activities of this compound class .

Lipid Droplet Biomarkers

Recent research has demonstrated that pyrazolo[1,5-a]pyrimidines can serve as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells). Their combination of photophysical properties and biological activities makes them versatile tools for cellular imaging .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2 in a manner that inhibits its function . This interaction results in significant inhibition of the growth of various cell lines . The compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to a halt in cell proliferation . This disruption can lead to apoptosis, or programmed cell death, within certain cells .

Result of Action

The result of the compound’s action is a significant alteration in cell cycle progression, leading to the inhibition of cell growth and induction of apoptosis within certain cells . This makes it a potential candidate for cancer treatment, particularly for cancers that exhibit overactive cell proliferation.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15-13-19(21-7-8-24-9-11-27-12-10-24)25-20(22-15)14-17(23-25)16-5-3-4-6-18(16)26-2/h3-6,13-14,21H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDJSIFTFUTMTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4779943.png)

![1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)

![2,4-dichloro-N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4779956.png)

![3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4779964.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethylphenyl)amino]-2-propen-1-one](/img/structure/B4779976.png)

![4-(3-chlorophenyl)-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4779981.png)

![7-chloro-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4779990.png)

![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)

![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4780032.png)

![ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)